N,N,N',N'-Tetraallylethylenediamine
Overview
Description
Scientific Research Applications
Synthesis and Characterization in Polymer Chemistry :
- N,N,N',N'-Tetraallylethylenediamine has been utilized in the synthesis of branch-claw type polyamides. This involves a nucleophilic additive reaction with acrylonitrile, followed by hydrogenation and condensation with dimmer fatty acid. The resulting polyamide demonstrates significant molecular structure characteristics as characterized by various analytical methods like infrared spectrum (IR), nuclear magnetic resonance (NMR), and thermogravimetric-differential scanning calorimeter (TG-DSC) (Yin Yi-hua, 2010).
Role in Forming High Symmetry Superoctahedron Clusters :
- The compound has been instrumental in forming high symmetry superoctahedron clusters, specifically Mn(III)18 clusters. Its flexibility aids in the creation of clusters with slow magnetic relaxation, an essential characteristic in certain materials science applications (Aiju Zhou et al., 2013).
Fluorescent Zinc Sensors :
- Derivatives of this compound, such as TQEN derivatives, have been developed as fluorescent zinc sensors. These compounds exhibit enhanced fluorescence in the presence of zinc ions, indicating their potential use in bioimaging and environmental monitoring (Y. Mikata et al., 2006).
Influence on Crystal and Electronic Structures :
- The compound plays a role in influencing the crystal and electronic structures of various materials. For instance, its introduction into iodoplumbates affects the properties of the resulting hybrids, showing how it can impact material properties at a molecular level (Guang-Ning Liu et al., 2015).
Protonation Behavior in Hexaamines :
- Studies on this compound and related compounds have shed light on the protonation behavior of hexaamines, which is critical in understanding their chemical reactivity and interaction in various environments (R. C. V. Duijvenbode et al., 1999).
Chelating Agent in Analytical Chemistry :
- It acts as a chelating agent in analytical methods, for instance, in sequestering Mg2+ in 31P NMR experiments. This application demonstrates its utility in enhancing the accuracy and efficiency of analytical techniques (M. Bass et al., 1985).
Surface Activities in Surfactants :
- The compound has been investigated for its surface activities, particularly in the formation of organic acid salts with potential applications as surfactants. This highlights its role in industrial applications such as detergents and emulsifiers (C. Kimura et al., 1963).
pH-regulated and pH-reversible Surfactant Properties :
- Derivatives of this compound exhibit pH-regulated and reversible surfactant properties. These features are valuable in various industrial and pharmaceutical applications where pH sensitivity is crucial (Jing Lv et al., 2014).
Ligand in Coordination Chemistry :
- It is used as a ligand in coordination chemistry to synthesize complexes with various metals. These complexes have unique properties useful in catalysis and material science (T. Hatanpää et al., 2001).
Properties
IUPAC Name |
N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-9-15(10-6-2)13-14-16(11-7-3)12-8-4/h5-8H,1-4,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJFMXJDSWJZAAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CCN(CC=C)CC=C)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196410 | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45173-37-3 | |
Record name | N1,N1,N2,N2-Tetra-2-propen-1-yl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45173-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045173373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N',N'-Tetraallylethylenediamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N,N',N'-tetraallylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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